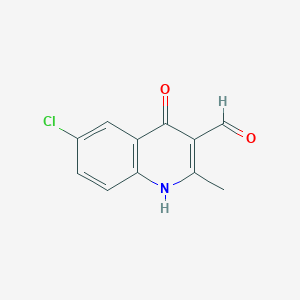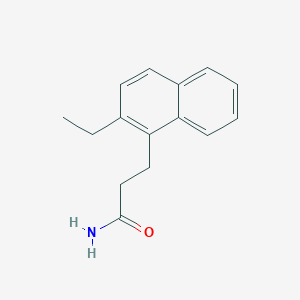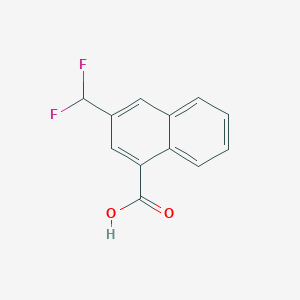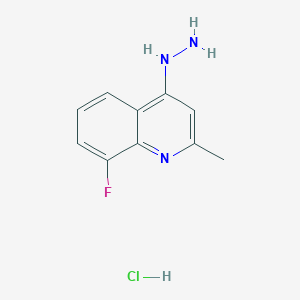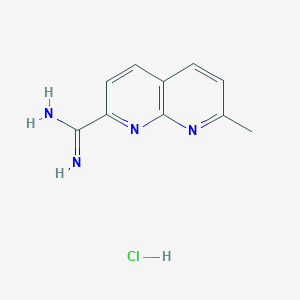
5-Bromo-7-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylisoquinoline typically involves the bromination of 7-methylisoquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 7-methylisoquinoline in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert it to 5-amino-7-methylisoquinoline.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 5-Amino-7-methylisoquinoline.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-7-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in drug discovery.
Medicine: Research has shown its potential in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-methylisoquinoline involves its interaction with various molecular targets. In medicinal chemistry, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromoisoquinoline
- 7-Methylisoquinoline
- 5-Bromo-6-methylisoquinoline
Uniqueness
5-Bromo-7-methylisoquinoline is unique due to the specific position of the bromine and methyl groups on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H8BrN |
|---|---|
Peso molecular |
222.08 g/mol |
Nombre IUPAC |
5-bromo-7-methylisoquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h2-6H,1H3 |
Clave InChI |
DIRZYFXMAQTMSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CN=C2)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid](/img/structure/B15067608.png)

![tert-butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15067631.png)

![5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B15067635.png)

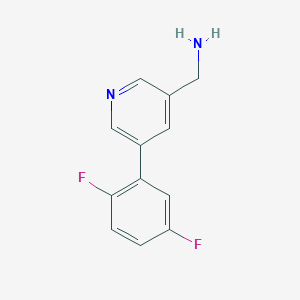
![2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B15067681.png)
